4,7-Dimethylindan

Ozonolysis Reaction mechanism Mills-Nixon effect

4,7-Dimethylindan (CAS 6682-71-9; synonyms: 4,7-dimethylindane, 2,3-dihydro-4,7-dimethyl-1H-indene) is a C2-symmetric dimethyl-substituted indan derivative with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol. The compound features methyl groups at the 4- and 7-positions of the indan bicyclic framework, conferring a distinct electronic and steric environment compared to unsubstituted indan and other positional isomers.

Molecular Formula C11H14
Molecular Weight 146.23 g/mol
CAS No. 6682-71-9
Cat. No. B1604870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dimethylindan
CAS6682-71-9
Molecular FormulaC11H14
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCC1=C2CCCC2=C(C=C1)C
InChIInChI=1S/C11H14/c1-8-6-7-9(2)11-5-3-4-10(8)11/h6-7H,3-5H2,1-2H3
InChIKeyIWHKMCQFAMHMSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dimethylindan (CAS 6682-71-9) – Structural Identity, Physicochemical Profile, and Procurement Context


4,7-Dimethylindan (CAS 6682-71-9; synonyms: 4,7-dimethylindane, 2,3-dihydro-4,7-dimethyl-1H-indene) is a C2-symmetric dimethyl-substituted indan derivative with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol [1]. The compound features methyl groups at the 4- and 7-positions of the indan bicyclic framework, conferring a distinct electronic and steric environment compared to unsubstituted indan and other positional isomers [2]. Its calculated LogP of 3.669, boiling point of approximately 225–227 °C at 760 mmHg, and melting point near −0.5 °C place it in a unique physicochemical niche among C₁₁ indan isomers [1][3]. These properties make 4,7-dimethylindan a compound of interest for organic synthesis, mechanistic studies, and specialty chemical applications where precise substitution patterning governs reactivity and performance.

Why 4,7-Dimethylindan Cannot Be Interchanged with Indan or Other Dimethylindan Isomers


Generic substitution within the dimethylindan family is unsupportable because positional isomerism and methylation pattern produce quantifiably divergent physicochemical behavior, reactivity, and stability. Head-to-head ozonolysis data show that 4,7-dimethylindan yields dicarbonyl products at twice the combined molar yield of its 5,6-dimethylindan isomer (0.10 vs. 0.05 mol/mol) with a completely different product ratio [1]. Combustion calorimetry reveals that 4,7-dimethylindan and 4,6-dimethylindan differ in standard enthalpy of combustion by 0.47 kcal/mol, exceeding the combined experimental uncertainties [2]. Vapor pressure at 25 °C differs by more than an order of magnitude between 4,7-dimethylindan (~0.1 mmHg) and unsubstituted indan (1.5 mmHg) [3]. Radical cation enolization rates for 4,7-dimethylindanone differ by orders of magnitude from the 4-methyl analog, demonstrating that even a single remote methyl group exerts profound electronic control over reaction kinetics [4]. These multidimensional, quantitatively verified differences mean that substituting one dimethylindan isomer for another—or for indan itself—invalidates experimental reproducibility and compromises product performance in any data-driven application.

4,7-Dimethylindan – Peer-Reviewed Quantitative Differentiation Evidence Versus Closest Analogs


Ozonolysis Dicarbonyl Yield and Product Distribution: 4,7-Dimethylindan vs. 5,6-Dimethylindan

In a direct head-to-head ozonolysis study under identical experimental conditions, 4,7-dimethylindan produced aliphatic dicarbonyl compounds (methylglyoxal + glyoxal) in a combined yield of 0.10 mol per mol of hydrocarbon, whereas the positional isomer 5,6-dimethylindan yielded only 0.05 mol/mol—half the productive cleavage [1]. Furthermore, the product distribution was fundamentally different: 4,7-dimethylindan gave a glyoxal:methylglyoxal ratio of 1.57:1, while 5,6-dimethylindan gave a diacetyl:methylglyoxal ratio of 3.5:1. This demonstrates that the 4,7-substitution pattern directs ozone attack with markedly higher efficiency toward the common aromatic carbon–carbon bond, a result with direct implications for synthetic strategy design.

Ozonolysis Reaction mechanism Mills-Nixon effect

Standard Enthalpy of Combustion: 4,7-Dimethylindan vs. 4,6-Dimethylindan and Indan

High-precision oxygen-bomb combustion calorimetry established that the standard enthalpy of combustion of 4,7-dimethylindan(l) is ΔH°c = −(1497.07 ± 0.35) kcal mol⁻¹ at 298.15 K [1]. This value is measurably distinct from its closest positional isomer 4,6-dimethylindan(l), which combusts with ΔH°c = −(1497.54 ± 0.36) kcal mol⁻¹—a difference of 0.47 kcal/mol that lies outside the combined experimental uncertainties. For procurement context, the difference from unsubstituted indan(l) (ΔH°c = −1190.84 ± 0.33 kcal mol⁻¹) is dramatic: approximately 306 kcal/mol lower (more exothermic), reflecting the substantial energetic contribution of the two methyl groups. Such differences are critical for thermodynamic consistency in computational modeling, process safety assessments, and energy-balance calculations in scaled syntheses.

Thermochemistry Combustion calorimetry Thermodynamic stability

Melting Point and Ambient Physical State: 4,7-Dimethylindan vs. Indan

4,7-Dimethylindan exhibits a melting point of approximately −0.52 °C to −1.5 °C (depending on the measurement source), placing it very near the solid–liquid boundary at standard ambient temperature [1][2]. In stark contrast, unsubstituted indan melts at −51.4 °C and is a free-flowing liquid under all routine laboratory conditions . This approximately 50 °C elevation in melting point means 4,7-dimethylindan may partially solidify during winter storage or cold transportation, requiring temperature-controlled logistics that are unnecessary for indan or lower-melting alkylindans. The near-ambient melting point also affects viscosity, pouring characteristics, and volumetric dispensing accuracy in automated synthesis platforms.

Phase behavior Physical property Handling and storage

Vapor Pressure and Enthalpy of Vaporization: 4,7-Dimethylindan vs. Indan and 4,6-Dimethylindan

Experimentally determined vapor-pressure data from Osborn and Scott (1978) and corroborating calculated values indicate that 4,7-dimethylindan has a vapor pressure of approximately 0.1–0.12 mmHg at 25 °C, with an enthalpy of vaporization of 44.4 ± 0.8 kJ/mol (ChemSpider computed) or 58.29 ± 0.44 kJ/mol (NIST derived) [1]. By comparison, unsubstituted indan has a vapor pressure of 1.5 mmHg at 25 °C—approximately 12- to 15-fold higher . The positional isomer 4,6-dimethylindan has a reported vapor pressure of approximately 0.13 mmHg at 25 °C, comparable to 4,7-dimethylindan but with a distinctly different boiling point (225.1 °C vs. 225.9–226.6 °C) . These differences, though modest in absolute terms, are analytically resolvable and govern behavior in gas-chromatographic separations, headspace analysis, and evaporative loss during processing.

Volatility Vapor pressure Distillation separation

Radical Cation Enolization Kinetics: 4,7-Dimethylindanone vs. 4-Methylindanone

In a matrix-isolation electron-transfer study, the radical cations of 4-methylindanone and 4,7-dimethylindanone, generated and trapped in solid argon matrices, underwent enolization to the corresponding enol radical cations at rates differing by orders of magnitude [1]. This is a rare instance of a remote methyl substituent exerting purely electronic control—not steric—over the tunneling rate for a tautomerization reaction. Quantum chemical calculations (B3LYP/6-31G*) confirmed that the additional methyl group at the 7-position of the 4,7-dimethylindanone scaffold stabilizes the unreactive π-radical state relative to the reactive σ-radical state, thereby raising the effective barrier for enolization and dramatically slowing the reaction. The kinetic behavior was satisfactorily reproduced using the Bell model for quantum mechanical tunneling.

Radical cation Enolization Electron transfer Quantum tunneling

Lipophilicity (Calculated LogP): 4,7-Dimethylindan vs. Indan

The calculated octanol–water partition coefficient (LogP) for 4,7-dimethylindan is reported as 3.669 (Springer Materials) or an XLogP3 value of approximately 3.5 (Chemsrc) [1]. This represents a meaningful increase in lipophilicity compared to unsubstituted indan, whose experimental log Kow is 3.34 . The ΔLogP of approximately +0.17 to +0.33 units corresponds to a roughly 1.5- to 2-fold increase in octanol–water partitioning, which influences chromatographic retention (validated by the experimental Kovats retention index of 1191 on a DB-5 column [2]), environmental partitioning predictions, and bioavailability estimates in medicinal chemistry programs using substituted indans as scaffolds. The higher LogP of 4,7-dimethylindan versus indan is directly attributable to the two additional methyl groups and is an intrinsic, non-adjustable property of the correct isomer.

Lipophilicity Partition coefficient Drug-likeness Environmental fate

4,7-Dimethylindan – Evidence-Based Procurement Scenarios for Research and Industry


Ozonolysis-Based Synthetic Strategy and Mechanistic Elucidation

Investigators employing ozonolysis as a key oxidative cleavage step—whether for natural product degradation studies, polymer end-group analysis, or mechanistic probes of the Mills-Nixon effect—should exclusively procure 4,7-dimethylindan rather than 5,6-dimethylindan. The 2-fold higher combined dicarbonyl yield (0.10 vs. 0.05 mol/mol) and the glyoxal-predominant product distribution (glyoxal:methylglyoxal = 1.57:1) are intrinsic to the 4,7-substitution pattern and cannot be replicated by other isomers [1]. Using the wrong isomer will halve the cleavage yield and alter the product identity, undermining both preparative utility and mechanistic interpretation.

Physical Organic Chemistry: Radical Cation Stability and Electron-Transfer Studies

For fundamental studies of electron-transfer-induced tautomerization, tunneling kinetics, and radical cation stabilization, 4,7-dimethylindan (or its indanone derivative) is the required substrate. The direct experimental evidence that the 4,7-dimethyl pattern produces radical cation enolization rates differing by orders of magnitude from the mono-methyl analog—via purely electronic (not steric) control—establishes this compound as an essential mechanistic probe [2]. No other dimethylindan isomer has been characterized with this level of quantitative kinetic and computational detail for radical cation behavior under matrix-isolation conditions.

Chromatographic and Environmental Analytical Method Development

Analytical chemists developing GC or GC-MS methods for alkylindan identification in complex matrices (petroleum fractions, environmental samples, tobacco smoke ) must use authentic 4,7-dimethylindan as a reference standard. Its validated Kovats retention index of 1191 on DB-5 [3], combined with its uniquely low vapor pressure (~0.1 mmHg at 25 °C) relative to indan (1.5 mmHg), produces retention behavior that cannot be simulated by injecting indan or alternative dimethylindan isomers. For tobacco smoke research specifically, 4,7-dimethylindan has been identified among dimethylindan isomers in mainstream cigarette smoke, making isomerically pure material essential for unambiguous peak assignment .

Flavor and Fragrance Ingredient Development

The woody, amber-like odor profile reported for 4,7-dimethylindan [4] positions it as a candidate ingredient for premium fragrance formulations. Its relatively low vapor pressure (~0.1 mmHg) compared to indan (1.5 mmHg) provides a slower evaporation rate and potentially longer fragrance persistence on skin or fabric—a quantifiable formulation advantage. However, procurement decisions for fragrance applications should verify the sensory profile through organoleptic evaluation of the specific lot, as odor character can be sensitive to trace impurities.

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